3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Description
3-Chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a bicyclic heterocyclic compound featuring a pyrido[4,3-c]pyridazine core with partial saturation (5H–8H), a chlorine substituent at position 3, and an isopropyl group at position 6. The partially saturated ring system enhances conformational flexibility, which may improve binding affinity to biological targets such as kinases or apoptosis-regulating proteins like Bcl-xL .
The molecular formula of the compound is C₁₀H₁₃ClN₄, with a molecular weight of 236.69 g/mol.
Properties
IUPAC Name |
3-chloro-6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-7(2)14-4-3-9-8(6-14)5-10(11)13-12-9/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWDUABZNDSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=NN=C(C=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, molecular properties, and reported biological activities:
Key Comparisons
The carboxylate ester in ethyl 3-chloro-pyrido[4,3-c]pyridazine-6-carboxylate introduces polarity (TPSA ~50 Ų), favoring solubility in polar solvents .
Biological Activity :
- Compounds with morpholine or amine substituents (e.g., C₁₁H₁₅N₃O) may target central nervous system (CNS) proteins due to improved blood-brain barrier (BBB) penetration .
- Chlorine at position 3 is critical for electrophilic interactions, as seen in Bcl-xL inhibitors like 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives .
Synthetic Accessibility :
Preparation Methods
Construction of the Pyrido[4,3-c]pyridazine Core
The pyrido[4,3-c]pyridazine framework is typically synthesized via cyclization reactions involving substituted pyridazine precursors and appropriate nitrogen-containing building blocks. Common approaches include:
- Cyclization of hydrazine derivatives with keto-pyridine intermediates : This method involves reacting hydrazines with keto-functionalized pyridine derivatives to form the fused pyridazine ring system.
- Cross-dehydrogenative coupling (CDC) reactions : Recent advances show that CDC between N-amino-2-iminopyridine derivatives and β-diketones or β-ketoesters under oxidative conditions can efficiently form related fused heterocycles. This method uses molecular oxygen as the oxidant and proceeds under mild conditions with acetic acid as an additive, offering good yields and environmental compatibility.
Installation of the 6-(Propan-2-yl) Group
The isopropyl substituent at the 6-position can be introduced by:
- Alkylation reactions on a suitable intermediate bearing a reactive site at the 6-position, such as a halide or a metalated position.
- Use of isopropyl-substituted starting materials in the initial ring construction step to incorporate the group directly during the formation of the fused ring system.
Detailed Preparation Methodology
Based on analogous synthetic strategies for related pyridazine derivatives and fused heterocycles, a plausible detailed preparation method is as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine precursor | Cyclization of chlorinated hydrazine with keto-pyridine derivative | Starting materials must be regioselectively chlorinated |
| 2 | Introduction of isopropyl group at 6-position | Alkylation using isopropyl halide under basic conditions or via metalation | Requires protection of other reactive sites |
| 3 | Reduction/hydrogenation to tetrahydro form | Catalytic hydrogenation (e.g., Pd/C, H2 atmosphere) | Controls saturation of the fused ring |
| 4 | Purification and crystallization | Recrystallization from suitable solvents | Achieves >97% purity |
Research Findings and Optimization
- A study on related fused pyridazine compounds demonstrated that cross-dehydrogenative coupling in ethanol with acetic acid under oxygen atmosphere at 130 °C for 18 hours yields high purity fused heterocycles.
- The presence of acetic acid in 6 equivalents was found optimal; higher amounts led to side products.
- The use of molecular oxygen as the oxidant was crucial; inert atmospheres drastically reduced yields.
- Chlorination was best achieved by using chlorinated starting materials rather than post-cyclization chlorination to avoid regioselectivity issues.
- Alkylation to introduce the isopropyl group required careful control of temperature and base to prevent over-alkylation or ring opening.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Good solubility, moderate polarity |
| Acid Additive | Acetic acid (6 equiv) | Promotes cyclization, controls side reactions |
| Atmosphere | Oxygen (1 atm) | Drives oxidative coupling, high yield |
| Temperature | 130 °C | Ensures reaction completion |
| Reaction Time | 18 hours | Sufficient for full conversion |
| Catalyst | Pd(OAc)2 (optional for some steps) | Facilitates cyclization in some protocols |
| Chlorination Method | Use of chlorinated precursors | Ensures regioselectivity |
| Alkylation | Isopropyl halide with base | Introduces 6-position substituent |
Q & A
Q. What are the established synthetic routes for 3-chloro-6-(propan-2-yl)-pyrido[4,3-c]pyridazine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step sequences, such as:
- Step 1: Cyclization of substituted pyridazine precursors (e.g., 3-chloro-6-hydrazinylpyridazine derivatives) with ketones or isopropyl groups under reflux conditions .
- Step 2: Functionalization via nucleophilic substitution (e.g., introducing the isopropyl group using alkylation reagents like 2-bromopropane).
- Step 3: Purification via column chromatography or recrystallization.
Key Variables:
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., chair conformation of the pyrido-pyridazine ring) .
- Common Discrepancies:
Q. What solubility and stability considerations are critical for experimental design?
Methodological Answer:
- Solubility:
- Polar solvents (e.g., ethanol, DMSO) dissolve the compound effectively due to its heteroaromatic core .
- Poor aqueous solubility necessitates protic cosolvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability:
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Models electron density to identify nucleophilic/electrophilic sites. For example:
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .
Q. What strategies optimize selectivity in catalytic functionalization (e.g., C–H activation)?
Methodological Answer:
Q. How do structural modifications influence biological activity, and how are contradictions in reported data resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Chloro Substituent: Enhances binding to kinase ATP pockets (e.g., IC₅₀ values < 1 µM in JAK2 inhibition assays) .
- Isopropyl Group: Increases lipophilicity (logP ~2.5), improving membrane permeability .
- Resolving Data Contradictions:
Q. What in silico tools validate pharmacokinetic properties, and how do they compare to experimental data?
Methodological Answer:
- SwissADME: Predicts logP, GI absorption, and BBB penetration. For this compound:
- Validation: Compare predicted vs. experimental half-life (e.g., microsomal t₁/₂) using HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
